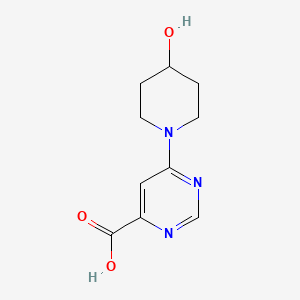

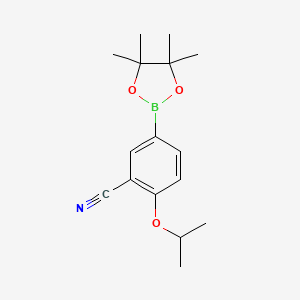

胺 CAS No. 1340051-78-6](/img/structure/B1466212.png)

[(1,3-二甲基-1H-吡唑-4-基)甲基](丙-2-基)胺

描述

“(1,3-dimethyl-1H-pyrazol-4-yl)methylamine” is a pyrazole derivative. Pyrazole derivatives have been extensively studied in recent years due to their potential applications in various fields of research and industry .

Synthesis Analysis

The synthesis of pyrazole-based ligands has been demonstrated in various studies. For instance, one study showed the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study reconsidered the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone as the key intermediate in the preparation of zolazepam .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex. For example, one study showed that [LBCoCl2] and [LBZnCl2] adopted distorted tetrahedral geometries, as L B coordinated the metal centers in a bidentate fashion, while L A coordinated the metal centers in a tridentate fashion through the nitrogen atoms of the pyrazole and amine moieties .Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In addition, new pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse. For instance, one study showed that 1,3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .科学研究应用

Cytotoxic Agents

This compound has been used in the design and synthesis of novel cytotoxic agents . A series of derivatives were synthesized and screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . Some of these derivatives exhibited promising cytotoxic activity .

Antiviral Activity

Indole derivatives, which share a similar structure with the compound , have been found to possess antiviral activity . They have been used in the preparation of antiviral agents that have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Antileishmanial Activity

The compound has potential applications in antileishmanial activity. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound .

Anticancer Activity

The compound has been used in the design and synthesis of novel anticancer agents . The structure-activity relationship (SAR) study reveals that the derivatives embedded with electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity compared to the standard .

Antibacterial Activity

Pyrazole derivatives, which share a similar structure with the compound , have been found to possess antibacterial activity . This makes them of interest in the development of new antibacterial agents .

Anti-inflammatory Activity

Pyrazole derivatives have also been found to possess anti-inflammatory activity . This suggests potential applications of the compound in the development of new anti-inflammatory agents .

作用机制

Target of Action

Similar compounds have been reported to target various enzymes and receptors .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound .

Result of Action

Similar compounds have been reported to exhibit various biological activities .

Action Environment

It’s known that factors such as ph, temperature, and presence of other molecules can affect the action of similar compounds .

安全和危害

未来方向

The future directions of research on pyrazole derivatives are promising. For instance, one study suggested that novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

属性

IUPAC Name |

N-[(1,3-dimethylpyrazol-4-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7(2)10-5-9-6-12(4)11-8(9)3/h6-7,10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWFYCADYRPYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CNC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)

![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)

![5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B1466140.png)

![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)

![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)